molecular formula C9H16ClNO B13343699 1-(2-Chloropropanoyl)-3-methylpiperidine

1-(2-Chloropropanoyl)-3-methylpiperidine

Cat. No.: B13343699
M. Wt: 189.68 g/mol
InChI Key: IZPHVEGBLJKFCH-UHFFFAOYSA-N
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Description

1-(2-Chloropropanoyl)-3-methylpiperidine is an organic compound with the molecular formula C9H16ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chloropropanoyl group attached to the nitrogen atom of the piperidine ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloropropanoyl)-3-methylpiperidine can be synthesized through several methods. One common approach involves the acylation of 3-methylpiperidine with 2-chloropropionyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropropanoyl)-3-methylpiperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

    Reduction: The carbonyl group in the chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The methyl group on the piperidine ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Reduction: Alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

1-(2-Chloropropanoyl)-3-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Chloropropanoyl)-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The chloropropanoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The piperidine ring can interact with receptor sites, potentially affecting neurotransmission and signal transduction pathways.

Comparison with Similar Compounds

1-(2-Chloropropanoyl)-3-methylpiperidine can be compared with other similar compounds such as:

    1-(2-Chloropropanoyl)piperidine: Lacks the methyl group on the piperidine ring, which may affect its reactivity and biological activity.

    1-(2-Chloropropanoyl)-4-methylpiperidine: The methyl group is positioned differently, potentially altering its steric and electronic properties.

    1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperidine: Contains an additional fluorophenyl group, which can significantly change its chemical and biological properties.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

2-chloro-1-(3-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C9H16ClNO/c1-7-4-3-5-11(6-7)9(12)8(2)10/h7-8H,3-6H2,1-2H3

InChI Key

IZPHVEGBLJKFCH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C(C)Cl

Origin of Product

United States

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